6,9-Diazaspiro[4.6]undecan-10-one 6,9-Diazaspiro[4.6]undecan-10-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715358
InChI: InChI=1S/C9H16N2O/c12-8-7-9(3-1-2-4-9)11-6-5-10-8/h11H,1-7H2,(H,10,12)
SMILES:
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

6,9-Diazaspiro[4.6]undecan-10-one

CAS No.:

Cat. No.: VC17715358

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

6,9-Diazaspiro[4.6]undecan-10-one -

Specification

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name 6,9-diazaspiro[4.6]undecan-10-one
Standard InChI InChI=1S/C9H16N2O/c12-8-7-9(3-1-2-4-9)11-6-5-10-8/h11H,1-7H2,(H,10,12)
Standard InChI Key GWOXWDVUDPBEPO-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)CC(=O)NCCN2

Introduction

Chemical Structure and Nomenclature

The IUPAC name 6,9-Diazaspiro[4.6]undecan-10-one delineates a spirocyclic system comprising a six-membered ring and a five-membered ring (due to the [4.6] notation) connected at a single carbon atom . The numbering assigns positions 6 and 9 to the nitrogen atoms, with a ketone group at position 10. This configuration imposes conformational constraints that enhance binding specificity to biological targets.

Key structural features include:

  • Spiro Junction: The shared carbon atom restricts rotational freedom, stabilizing specific conformations critical for receptor interactions .

  • Nitrogen Placement: The two nitrogen atoms likely participate in hydrogen bonding or ionic interactions, as seen in related spiro compounds targeting neurotransmitter receptors .

  • Ketone Functionality: The carbonyl group at position 10 may influence solubility and metabolic stability, analogous to spirocyclic lactams in drug design .

Comparative analysis with structurally similar compounds (Table 1) highlights the impact of ring size and substituents on pharmacological profiles.

Table 1: Structural Comparison of Diazaspiro Compounds

Compound NameRing SizesNitrogen PositionsKey Functional Groups
6,9-Diazaspiro[4.6]undecan-10-one5 + 66, 9Ketone (C10)
7,10-Diazaspiro[4.6]undecane 5 + 67, 10None
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane 6 + 64, 9Aryl, ether

Synthesis and Manufacturing Processes

While no explicit synthesis route for 6,9-Diazaspiro[4.6]undecan-10-one is documented, methodologies for analogous spirocycles suggest a multi-step approach involving cyclization and functionalization. For example, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives are synthesized via:

  • Cyclization of Precursors: Reaction of phenethylamines with carbonyl compounds under basic conditions to form spiro intermediates .

  • Functional Group Introduction: Substituents like aryl or alkyl groups are added via nucleophilic substitution or cross-coupling reactions .

  • Purification: Chromatography or recrystallization ensures high purity, critical for pharmacological applications .

Hypothetically, 6,9-Diazaspiro[4.6]undecan-10-one could be synthesized through analogous cyclization of a diamine precursor with a ketone-containing fragment, followed by oxidation to introduce the C10 carbonyl group.

Biological Activity and Mechanisms

Diazaspiro compounds exhibit diverse biological activities, often mediated by interactions with central nervous system receptors. For instance, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives act as dual MOR agonists and σ1 receptor antagonists, providing analgesia with reduced side effects compared to traditional opioids . By analogy, 6,9-Diazaspiro[4.6]undecan-10-one may interact with:

  • GABA Receptors: Spirocyclic amines often modulate GABAergic signaling, potentially offering anxiolytic or anticonvulsant effects .

  • Sigma Receptors: The σ1 antagonism observed in related compounds could mitigate opioid-induced constipation or respiratory depression .

Mechanistic studies on similar scaffolds reveal that the spiro structure’s rigidity enhances binding affinity by reducing entropy penalties during receptor engagement .

Applications in Medicinal Chemistry

The structural versatility of diazaspiro systems makes them valuable in drug discovery:

  • Pain Management: Dual MOR/σ1 ligands derived from spiro frameworks show promise in achieving analgesia with fewer adverse effects .

  • Neurological Disorders: Modulation of GABA or glutamate receptors could address epilepsy, anxiety, or neurodegenerative diseases .

  • Drug Optimization: The spiro architecture improves metabolic stability and bioavailability, as evidenced by prolonged half-lives in preclinical models .

Comparative Analysis with Related Compounds

The pharmacological profile of 6,9-Diazaspiro[4.6]undecan-10-one is influenced by its distinct ring sizes and substituents:

  • vs. 7,10-Diazaspiro[4.6]undecane : The absence of a ketone group in the latter reduces polarity, potentially altering blood-brain barrier permeability.

  • vs. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane : The ether oxygen and aryl substituents in this analog enhance σ1 receptor affinity, a feature modifiable in 6,9-diazaspiro derivatives.

Future Directions and Research Opportunities

  • Synthetic Methodology: Developing enantioselective routes to access chiral spiro centers could yield compounds with improved selectivity .

  • Target Exploration: Screening against orphan GPCRs or ion channels may uncover novel therapeutic applications.

  • Safety Profiling: Comparative studies assessing tolerance and dependence liabilities are essential for translating preclinical findings to clinical use .

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